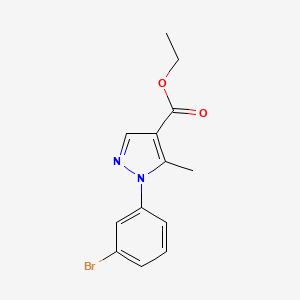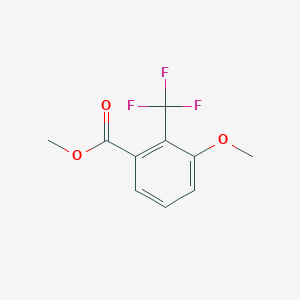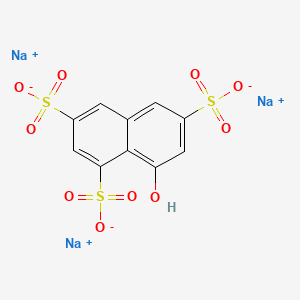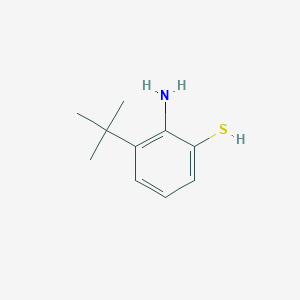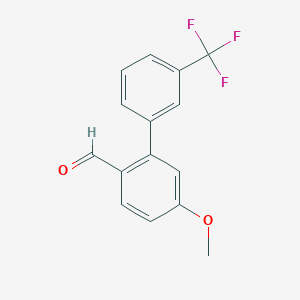![molecular formula C13H20N2 B15092403 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline](/img/structure/B15092403.png)
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethyl group and a methyl group attached to the nitrogen atom, along with an ethyl linkage to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline typically involves multi-step organic reactions. One common method is the alkylation of aniline with 2-chloroethylamine, followed by the introduction of the cyclopropylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{2-[(Cyclopropylmethyl)(ethyl)amino]ethyl}aniline
- 4-{2-[(Cyclopropylmethyl)(propyl)amino]ethyl}aniline
- 4-{2-[(Cyclopropylmethyl)(butyl)amino]ethyl}aniline
Uniqueness
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-[2-[cyclopropylmethyl(methyl)amino]ethyl]aniline |
InChI |
InChI=1S/C13H20N2/c1-15(10-12-2-3-12)9-8-11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-10,14H2,1H3 |
Clé InChI |
LKENAKXZTFNCLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC1=CC=C(C=C1)N)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


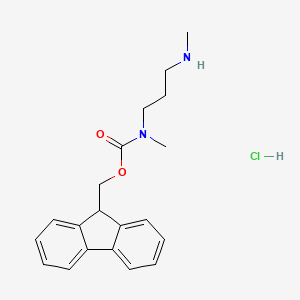
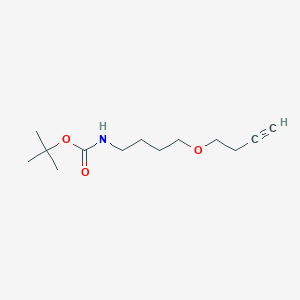
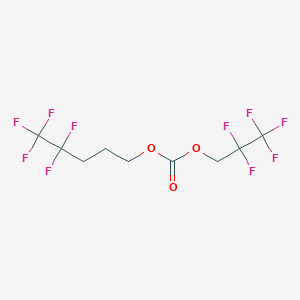
![tert-Butyl 4-[2-(4-hydroxyphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B15092336.png)
![1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B15092344.png)
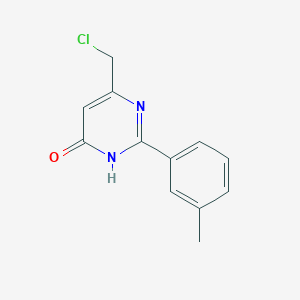
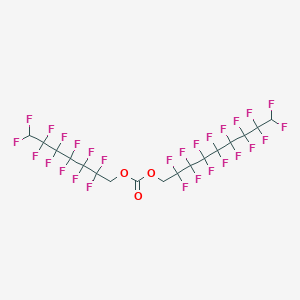
![[(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B15092365.png)
